(5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione
Description
The compound (5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione is a synthetic organic molecule that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazolidine-2,4-dione core, a furan ring, and a bromonitrophenyl group, which contribute to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C14H7BrN2O5S |
|---|---|
Molecular Weight |
395.19 g/mol |
IUPAC Name |
(5Z)-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H7BrN2O5S/c15-10-5-7(17(20)21)1-3-9(10)11-4-2-8(22-11)6-12-13(18)16-14(19)23-12/h1-6H,(H,16,18,19)/b12-6- |
InChI Key |
LWSNWZCXWXXUDO-SDQBBNPISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)/C=C\3/C(=O)NC(=O)S3 |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)C=C3C(=O)NC(=O)S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione typically involves the following steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting thiourea with chloroacetic acid under basic conditions to form the thiazolidine-2,4-dione ring.
Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the Bromonitrophenyl Group: The bromonitrophenyl group can be attached via a nucleophilic substitution reaction, where a bromonitrophenyl halide reacts with the furan ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group, which can further participate in various chemical transformations.
Substitution: The bromine atom in the bromonitrophenyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: The compound and its derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer activities.
Medicine
Therapeutic Potential: Thiazolidinedione derivatives are known for their potential use in treating diabetes and other metabolic disorders. This compound may exhibit similar therapeutic properties.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets. The thiazolidinedione core is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism. The bromonitrophenyl group may contribute to the compound’s ability to interact with specific enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: A thiazolidinedione used in the treatment of diabetes.
Pioglitazone: Another thiazolidinedione with similar therapeutic applications.
Uniqueness
Structural Features: The presence of the furan ring and the bromonitrophenyl group distinguishes this compound from other thiazolidinediones.
Biological Activity: The unique structure may confer distinct biological activities, making it a valuable compound for further research and development.
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